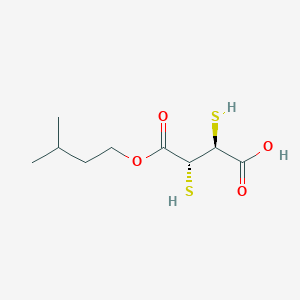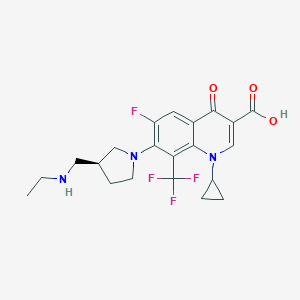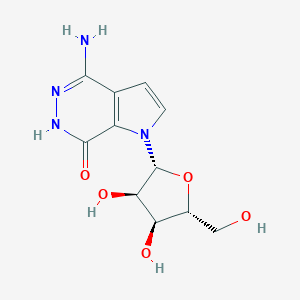
4-Amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one, commonly known as 4-ANRPP, is a nucleoside analog that has been extensively studied for its potential use in cancer treatment. The unique structure of 4-ANRPP makes it a promising candidate for cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. In
Mécanisme D'action
The mechanism of action of 4-ANRPP involves its ability to inhibit DNA synthesis by acting as a chain terminator during DNA replication. This results in the induction of apoptosis in cancer cells, as well as the inhibition of viral replication in infected cells.
Biochemical and Physiological Effects
In vitro studies have shown that 4-ANRPP has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-ANRPP has been shown to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and Epstein-Barr virus. In vivo studies have shown that 4-ANRPP has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ANRPP in lab experiments is its potent antitumor and antiviral activity. Additionally, 4-ANRPP is relatively easy to synthesize in the lab, making it a readily available compound for research purposes. However, the use of 4-ANRPP in lab experiments is limited by its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
For research on 4-ANRPP include further studies to determine its optimal dosage and administration route for cancer therapy and antiviral treatment. Additionally, studies are needed to determine the potential for drug resistance and the development of combination therapies with other anticancer and antiviral agents. Finally, further studies are needed to determine the potential for 4-ANRPP to be used in other disease states beyond cancer and viral infections.
Méthodes De Synthèse
The synthesis method for 4-ANRPP involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyridazine ring system. This is achieved by reacting 3-aminopyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with glyoxylic acid to form the pyrrolo[2,3-d]pyridazine ring system. The ribofuranosyl moiety is then added using a Vorbrüggen glycosylation reaction to form 4-ANRPP.
Applications De Recherche Scientifique
4-ANRPP has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-ANRPP has been shown to have antiviral activity against several viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and Epstein-Barr virus.
Propriétés
Numéro CAS |
150885-25-9 |
|---|---|
Nom du produit |
4-Amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one |
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C11H14N4O5/c12-9-4-1-2-15(6(4)10(19)14-13-9)11-8(18)7(17)5(3-16)20-11/h1-2,5,7-8,11,16-18H,3H2,(H2,12,13)(H,14,19)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
AGGPCPMMPFBBII-IOSLPCCCSA-N |
SMILES isomérique |
C1=CN(C2=C1C(=NNC2=O)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NNC2=O)N)C3C(C(C(O3)CO)O)O |
SMILES canonique |
C1=CN(C2=C1C(=NNC2=O)N)C3C(C(C(O3)CO)O)O |
Synonymes |
4-amino-1-ribofuranosylpyrrolo(2,3-d)pyridazin-7(6H)-one 4-NRib-PPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



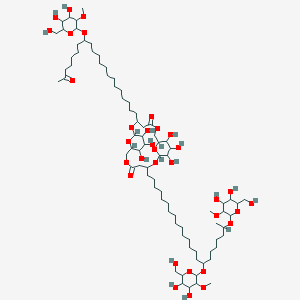
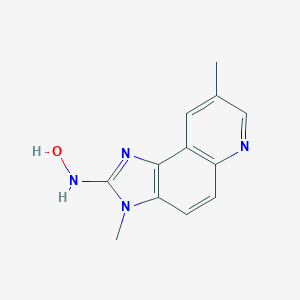
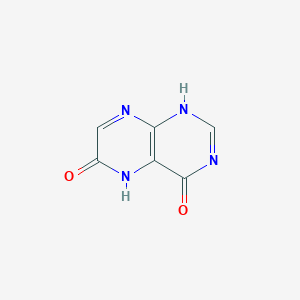

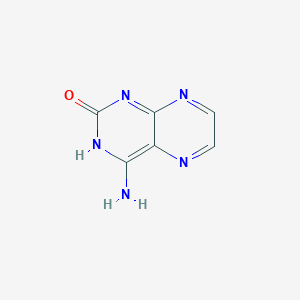

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)


